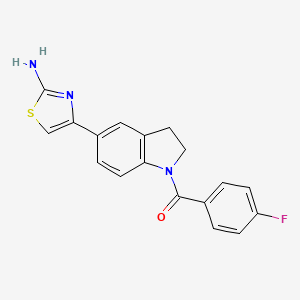
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-yl and aminothiazolyl intermediates, followed by their coupling with a 4-fluorophenylmethanone derivative. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-chlorophenyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-bromophenyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
Propriétés
Formule moléculaire |
C18H14FN3OS |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H14FN3OS/c19-14-4-1-11(2-5-14)17(23)22-8-7-13-9-12(3-6-16(13)22)15-10-24-18(20)21-15/h1-6,9-10H,7-8H2,(H2,20,21) |
Clé InChI |
PSQAFJFHYSPZEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



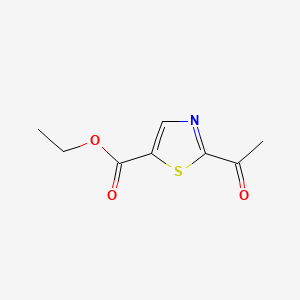
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
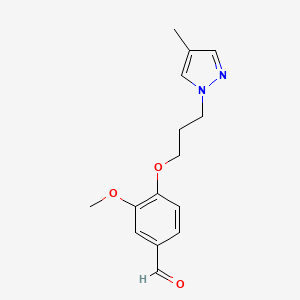

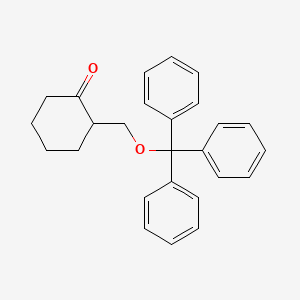
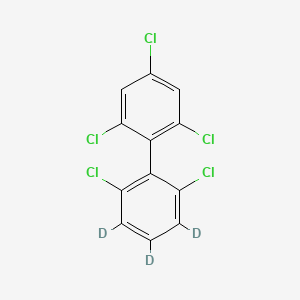

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)
